molecular formula C16H21N3O B255971 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol

2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol

Cat. No. B255971
M. Wt: 271.36 g/mol
InChI Key: GWSPEDSSTDGZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol, also known as MMQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. MMQ has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects
2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol has been shown to possess antibacterial activity against a range of bacterial strains.

Advantages and Limitations for Lab Experiments

2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol is also stable under a range of conditions, making it suitable for use in a variety of assays. However, 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol. One area of interest is the development of 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the mechanism of action of 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol, which could lead to the identification of new drug targets. Additionally, further studies are needed to determine the safety and toxicity of 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol in vivo, as well as its pharmacokinetic properties. Overall, 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol has significant potential for use in scientific research, and further studies are needed to fully explore its applications.

Synthesis Methods

The synthesis of 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol involves the reaction of 2-methyl-3-nitroquinoline with 4-methylpiperazine in the presence of a reducing agent such as iron powder. The resulting product is then hydrolyzed to yield 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol. The synthesis of 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol has been optimized over the years, and various modifications to the reaction conditions have been reported in the literature.

Scientific Research Applications

2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol has been extensively studied for its potential applications in scientific research. It has been found to possess a range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. 2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol has also been shown to inhibit the activity of certain enzymes, making it a promising candidate for use in enzyme assays.

properties

Product Name

2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one

InChI

InChI=1S/C16H21N3O/c1-12-14(11-19-9-7-18(2)8-10-19)16(20)13-5-3-4-6-15(13)17-12/h3-6H,7-11H2,1-2H3,(H,17,20)

InChI Key

GWSPEDSSTDGZOX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CN3CCN(CC3)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CN3CCN(CC3)C

Origin of Product

United States

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